Cas no 1804895-47-3 (4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)

4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine structure
1804895-47-3 structure
商品名:4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
CAS番号:1804895-47-3
MF:C8H4F6N2O4
メガワット:306.118782997131
CID:4840596

4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
    • インチ: 1S/C8H4F6N2O4/c1-19-5-3(7(9,10)11)2-15-6(4(5)16(17)18)20-8(12,13)14/h2H,1H3
    • InChIKey: RQRVUCWEZLWEOM-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CN=C(C(=C1OC)[N+](=O)[O-])OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 11
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 354
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 77.2

4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029085361-1g
4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
1804895-47-3 97%
1g
$1,519.80 2022-04-01

4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 関連文献

4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridineに関する追加情報

Introduction to 4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine (CAS No. 1804895-47-3)

4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine, identified by its CAS number 1804895-47-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly its trifluoromethyl, methoxy, and nitro substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacology.

The nitro group at the 3-position and the trifluoromethoxy group at the 2-position introduce significant electronic and steric effects to the pyridine core. These substituents not only influence the compound's reactivity but also play a crucial role in modulating its biological interactions. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further exploration in drug design.

In recent years, there has been a growing interest in developing novel pyridine derivatives as scaffolds for therapeutic agents. The 4-methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine structure offers a rich platform for chemical modification, allowing researchers to fine-tune its pharmacological profile. Its potential applications span across various therapeutic areas, including oncology, anti-inflammatory disorders, and central nervous system (CNS) diseases.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, pyridine derivatives have been extensively studied for their roles as kinase inhibitors, which are pivotal in cancer therapy. The trifluoromethyl group, in particular, is a common pharmacophore found in many successful drugs due to its ability to enhance binding affinity and metabolic stability. By incorporating this moiety into the 4-methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine framework, researchers can potentially develop new inhibitors with improved pharmacokinetic properties.

Recent advancements in computational chemistry have enabled more efficient screening of such compounds for biological activity. Virtual screening techniques combined with molecular docking studies have been employed to identify promising candidates for further experimental validation. The unique combination of substituents in 4-methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine makes it an ideal candidate for these computational approaches, as it is expected to interact favorably with biological targets.

The nitro group at the 3-position can be further functionalized through reduction or diazotization reactions, providing access to a variety of derivatives with distinct biological properties. This versatility allows chemists to explore different pharmacological pathways by modifying this moiety while retaining the core pyridine scaffold. Such modifications are crucial in optimizing drug candidates for clinical use.

Another area of interest is the potential use of this compound as an intermediate in synthesizing more complex molecules. Its reactive sites can be selectively modified using a range of chemical methodologies, making it a valuable building block for medicinal chemists. The trifluoromethyl groups enhance the compound's stability under various reaction conditions, facilitating multi-step syntheses without significant degradation.

In the context of medicinal chemistry, the development of new synthetic routes is essential for both academic research and industrial applications. The synthesis of 4-methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine has been optimized by several research groups to ensure high yield and purity. These synthetic strategies often involve multi-component reactions or palladium-catalyzed cross-coupling processes, which are well-suited for constructing complex heterocyclic frameworks.

The compound's potential as an intermediate has also been explored in agrochemical research. Pyridine derivatives are commonly used in pesticides and herbicides due to their ability to interact with biological targets in plants and pests. By leveraging the structural features of 4-methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine, researchers aim to develop novel agrochemicals with improved efficacy and environmental safety.

From a regulatory perspective, ensuring compliance with safety standards is paramount when handling such compounds. While not classified as hazardous or controlled substances under current regulations, proper handling procedures must be followed to minimize risks associated with chemical exposure. This includes using appropriate personal protective equipment (PPE) and working within well-ventilated areas or fume hoods.

The future prospects for 4-methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to new therapeutic agents and advanced materials based on this versatile compound.

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